

Methyl 2-aminoisobutyrate Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-aminoisobutyrate hydrochloride
Cat. No.:	B555793

[Get Quote](#)

CAS Number: 15028-41-8

This technical guide provides an in-depth overview of **Methyl 2-aminoisobutyrate hydrochloride**, a key building block and research tool for scientists and professionals in drug development and biochemical research. This document outlines its chemical and physical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

Methyl 2-aminoisobutyrate hydrochloride, also known by synonyms such as H-Aib-OMe HCl and 2-Methylalanine methyl ester hydrochloride, is a white crystalline solid.^[1] It is the hydrochloride salt of the methyl ester of 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid.^[2] The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of **Methyl 2-aminoisobutyrate Hydrochloride**

Property	Value	Reference(s)
CAS Number	15028-41-8	[3]
Molecular Formula	C ₅ H ₁₂ ClNO ₂	[3][4]
Molecular Weight	153.61 g/mol	[3]
Appearance	White crystalline powder	[1]
Melting Point	178-182 °C	[1]
Boiling Point	120.6°C at 760 mmHg	[4]
Solubility	Slightly soluble in water.	[5][6]
Storage Conditions	Store at -20°C, sealed away from moisture.[1][7] For long-term storage (up to 6 months), -80°C is recommended.[7]	
InChI Key	NVWZNEDLYYLQJC- UHFFFAOYSA-N	[4][8]

Spectral Data

Table 2: Spectral Data for **Methyl 2-aminoisobutyrate Hydrochloride**

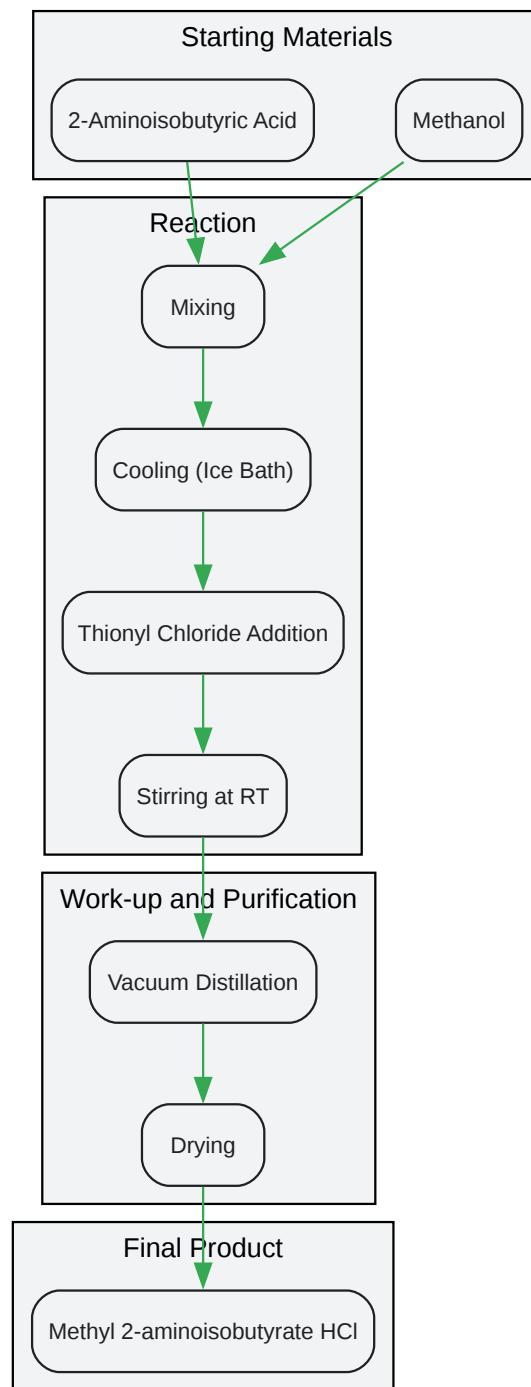
Technique	Data	Reference(s)
¹ H NMR	(400 MHz, DMSO-d6): δ 8.75 (br, 3H), 3.75 (s, 3H), 1.45 (s, 6H)	[9]

Synthesis and Preparation

A common and efficient method for the synthesis of **Methyl 2-aminoisobutyrate hydrochloride** is the esterification of 2-Aminoisobutyric acid using methanol and a chlorinating agent like thionyl chloride or trimethylchlorosilane.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from established laboratory procedures.


Materials:

- 2-Amino-2-methylpropionic acid (2-Aminoisobutyric acid)
- Methanol (MeOH)
- Thionyl chloride (SOCl_2)
- Ice bath
- Reaction vial/flask with a stirrer
- Rotary evaporator
- Oven

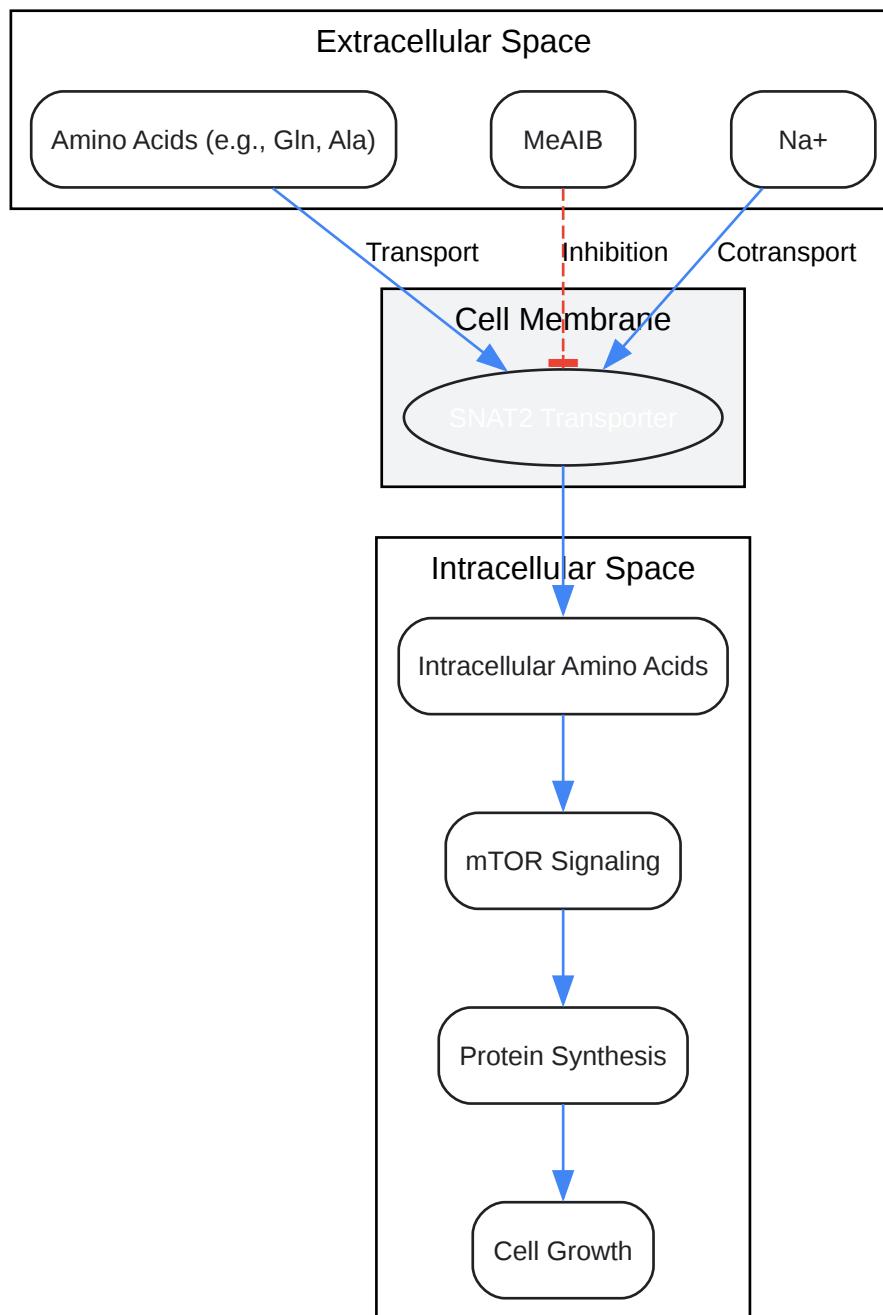
Procedure:

- Add 10 g (96.9 mmol) of 2-Amino-2-methylpropionic acid to 330 ml of methanol in a reaction vial.
- Place the reaction vial in an ice bath to cool the mixture.
- Slowly add 17.68 ml (242.25 mmol) of thionyl chloride dropwise to the stirred solution.
- After the complete addition of thionyl chloride, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.
- Upon completion of the reaction, remove the solvent (methanol) and any excess reagents by vacuum distillation using a rotary evaporator.
- Dry the resulting residue in an oven at 60 °C to obtain Methyl 2-amino-2-methylpropionate hydrochloride as a white solid. The expected yield is approximately 98%.

Synthesis Workflow of Methyl 2-aminoisobutyrate Hydrochloride

[Click to download full resolution via product page](#)

Caption: Synthesis of Methyl 2-aminoisobutyrate HCl.


Applications in Research and Drug Development

Methyl 2-aminoisobutyrate hydrochloride serves as a valuable tool in several areas of scientific research.

Amino Acid Transport Studies

The non-esterified form of this compound, α -methylaminoisobutyric acid (MeAIB), is a specific and non-metabolizable substrate for the System A amino acid transporters, particularly SNAT2 (Sodium-coupled Neutral Amino Acid Transporter 2).^{[10][11]} System A transporters are responsible for the sodium-dependent uptake of small, neutral amino acids. By using radiolabeled MeAIB, researchers can study the activity and regulation of this transport system. Inhibition of SNAT2 by MeAIB has been shown to significantly reduce the intracellular concentration of several amino acids, thereby impacting protein synthesis and cell growth.^[10] This makes **Methyl 2-aminoisobutyrate hydrochloride** a useful precursor for generating MeAIB *in situ* for such studies.

Role of SNAT2 in Amino Acid Transport and Inhibition by MeAIB

[Click to download full resolution via product page](#)

Caption: SNAT2-mediated amino acid transport and its inhibition.

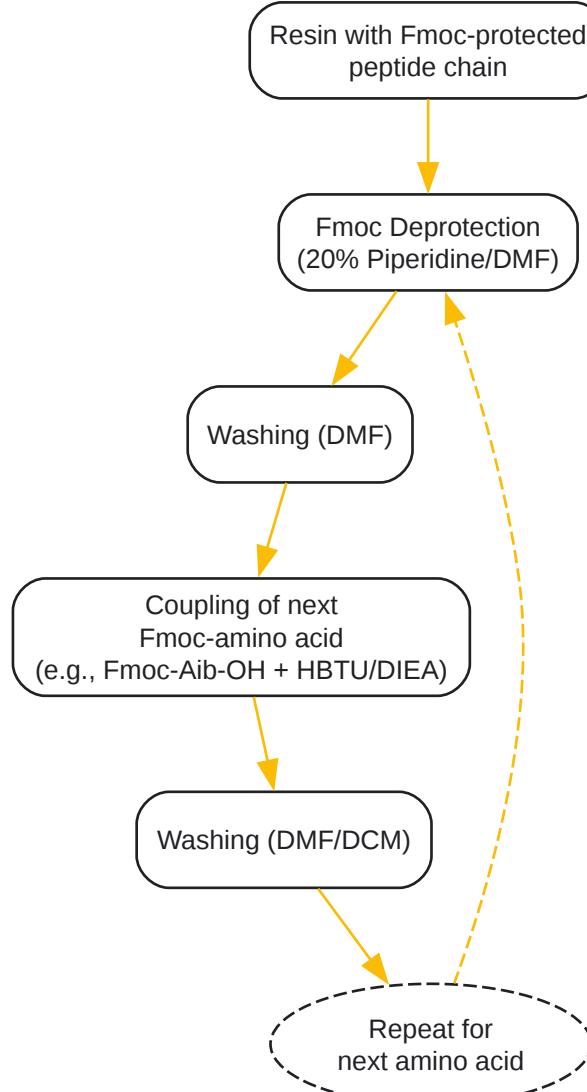
Peptide Synthesis

Due to the gem-dimethyl group on its alpha-carbon, 2-aminoisobutyric acid (Aib) acts as a strong helix inducer in peptides.^[2] Incorporating Aib residues into a peptide sequence promotes the formation of a 3_{10} -helical secondary structure. **Methyl 2-aminoisobutyrate hydrochloride** is a convenient building block for introducing Aib into peptides during solid-phase peptide synthesis (SPPS).

Experimental Protocol: General Incorporation into a Peptide Chain via SPPS (Fmoc-based)

This protocol outlines the general steps for incorporating an amino acid, such as Aib derived from **Methyl 2-aminoisobutyrate hydrochloride**, into a growing peptide chain on a solid support using Fmoc chemistry.

Materials:


- Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)
- **Methyl 2-aminoisobutyrate hydrochloride** (requires N-terminal Fmoc protection prior to use)
- Deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Coupling reagents: e.g., HBTU/HOBt or HATU in DMF
- Activator base: Diisopropylethylamine (DIEA)
- Washing solvents: DMF, Dichloromethane (DCM)
- Solid-phase synthesis vessel

Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.

- Add the deprotection solution to the resin and agitate for 20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (3-5 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-protected Methyl 2-aminoisobutyrate, coupling reagents, and activator base in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours to allow for complete coupling.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

Solid-Phase Peptide Synthesis (SPPS) Cycle

[Click to download full resolution via product page](#)

Caption: General workflow for solid-phase peptide synthesis.

Intermediate in Pharmaceutical Synthesis

Methyl 2-aminoisobutyrate hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders. Its

structural features can be modified to develop novel therapeutic agents with improved pharmacological properties.

Safety and Handling

Methyl 2-aminoisobutyrate hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[\[12\]](#)

Table 3: GHS Hazard Statements and Precautionary Measures

Hazard Statement	Precautionary Measures	Reference(s)
H302: Harmful if swallowed	P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.	[12]
H315: Causes skin irritation	P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P362+P364: Take off contaminated clothing and wash it before reuse.	[12]
H319: Causes serious eye irritation	P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[12]
H335: May cause respiratory irritation	P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	[12]

Handling Recommendations:

- Use in a well-ventilated area, preferably in a fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
- Avoid dust formation.[13]
- Store in a tightly closed container in a dry and cool place.[13]

Conclusion

Methyl 2-aminoisobutyrate hydrochloride is a versatile and valuable compound for researchers in chemistry, biology, and medicine. Its utility as a specific substrate for studying amino acid transport, a helix-inducing building block in peptide synthesis, and an intermediate for pharmaceutical development makes it a crucial reagent in modern scientific discovery. Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Methyl 2-aminoisobutyrate hydrochloride | CymitQuimica [cymitquimica.com]
- 5. 2-Aminoisobutyric acid methyl ester hydrochloride, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-Aminoisobutyric acid methyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-Aminoisobutyric acid methyl ester hydrochloride, 99% 1 g | Request for Quote [thermofisher.com]

- 9. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 [chemicalbook.com]
- 10. The Regulatory Role of MeAIB in Protein Metabolism and the mTOR Signaling Pathway in Porcine Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. System A amino acid transporters regulate glutamine uptake and attenuate antibody-mediated arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Methyl 2-aminoisobutyrate Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555793#methyl-2-aminoisobutyrate-hydrochloride-cas-number-15028-41-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com